Dimethyl 4-ethenylbenzene-1,2-dicarboxylate

Description

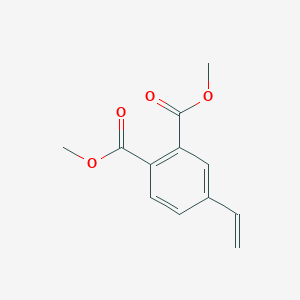

Dimethyl 4-ethenylbenzene-1,2-dicarboxylate is an aromatic dicarboxylate ester featuring a benzene ring substituted with a reactive ethenyl group (-CH=CH₂) at the para position and two methyl ester groups (-COOCH₃) at the ortho positions. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cycloaddition reactions and the preparation of polycyclic frameworks. Its ethenyl group confers unique reactivity, enabling participation in photochemical and thermal transformations, such as [2+2] or Diels-Alder reactions .

Properties

CAS No. |

91963-85-8 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

dimethyl 4-ethenylbenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C12H12O4/c1-4-8-5-6-9(11(13)15-2)10(7-8)12(14)16-3/h4-7H,1H2,2-3H3 |

InChI Key |

XPAXYIXDVIAIGX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C=C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-ethenylbenzene-1,2-dicarboxylate can be synthesized through a multi-step process involving the esterification of phthalic anhydride followed by a Heck reaction. The general synthetic route is as follows:

Esterification: Phthalic anhydride is reacted with methanol in the presence of an acid catalyst (such as sulfuric acid) to form dimethyl phthalate.

Heck Reaction: Dimethyl phthalate is then subjected to a Heck reaction with ethylene in the presence of a palladium catalyst and a base (such as triethylamine) to introduce the ethenyl group at the 4-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and recycling of reagents are common practices to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-ethenylbenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ethenyl group can be reduced to form an ethyl derivative.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products

Oxidation: 4-carboxybenzene-1,2-dicarboxylic acid.

Reduction: Dimethyl 4-ethylbenzene-1,2-dicarboxylate.

Substitution: Corresponding carboxylate salts or alcohols.

Scientific Research Applications

Dimethyl 4-ethenylbenzene-1,2-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.

Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 4-ethenylbenzene-1,2-dicarboxylate depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The ester groups can be hydrolyzed under physiological conditions, releasing the active components.

Comparison with Similar Compounds

Key Observations :

- Ring Size and Reactivity : Smaller rings (e.g., cyclobutene) exhibit higher strain, enhancing reactivity in cycloadditions. The ethenyl group in the benzene derivative provides conjugation, stabilizing transition states in photochemical reactions.

- Industrial Relevance: The RP-1 ester is notable for aerospace applications, whereas the ethenyl derivative is more suited to laboratory-scale organic synthesis.

2.2 Aromatic Dicarboxylate Esters with Variable Substituents

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., -OH, -OCH₃) reduce electrophilicity, altering reaction pathways compared to the ethenyl derivative.

- Heterocyclic Derivatives: Indolizine-based dicarboxylates show distinct coordination chemistry, enabling access to organometallic complexes.

2.3 Aliphatic Dicarboxylate Esters

Key Observations :

- Saturation vs. Unsaturation : Saturated analogs (e.g., cyclobutane) lack π-electrons, limiting participation in cycloadditions but improving thermal stability.

- Chirality : Pyrrolidine derivatives (e.g., (S)-dimethyl pyrrolidine-1,2-dicarboxylate) are enantioselective catalysts or ligands.

3.1 Reactivity in Photochemical Reactions

- This compound : Undergoes [2+2] cycloaddition with ethylene at -70°C to form bicyclo[2.2.0] derivatives in near-quantitative yields .

- Cyclobutene/Cyclopentene Analogs : Similarly reactive but require precise temperature control (-70°C) and dichloromethane as a solvent .

- Saturated Derivatives (e.g., cyclobutane) : Inert under photochemical conditions, emphasizing the necessity of unsaturation for such transformations.

Data Tables

Table 1: Physical Properties of Selected Dicarboxylate Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| This compound | C₁₂H₁₂O₄ | 220.22 | Not reported | Organic solvents |

| Dimethyl cyclobutane-1,2-dicarboxylate | C₈H₁₂O₄ | 172.18 | 45–47 | Ethanol, ethers |

| Dimethyl indolizine-1,2-dicarboxylate | C₁₁H₁₁NO₄ | 221.21 | 98–100 | Chloroform, DMSO |

Table 2: Market and Production Data (2025 Projections)

| Compound | Global Production (tons) | Primary Use Sector | Growth Rate (2020–2025) |

|---|---|---|---|

| Dimethyl cyclobutane-1,2-dicarboxylate | 1,200 | Polymers/Plasticizers | 3.8% CAGR |

| RP-1 ester (cyclohexene derivative) | 850 | Aerospace Fuels | 2.1% CAGR |

Biological Activity

Dimethyl 4-ethenylbenzene-1,2-dicarboxylate (DMEHE) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Properties

DMEHE is an ester derivative of dicarboxylic acid, characterized by the following structure:

Its chemical properties make it a candidate for various biological applications, particularly in drug development.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of DMEHE on various cancer cell lines. A notable study evaluated its impact on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines using the MTT assay. The results indicated:

| Cell Line | IC50 (µg/mL) | % Viability at 250 µg/mL |

|---|---|---|

| HepG2 | 42 | 67.7% |

| MCF-7 | 100 | 78.14% |

| HaCaT | >250 | 82.23% |

| NIH 3T3 | >500 | 96.11% |

The compound exhibited significant cytotoxicity against HepG2 and MCF-7 cells, with IC50 values indicating a concentration-dependent effect on cell viability. Notably, DMEHE showed lower toxicity towards normal cell lines (HaCaT and NIH 3T3), suggesting selectivity for malignant cells .

The cytotoxic mechanism of DMEHE appears to involve the induction of apoptosis in cancer cells, as evidenced by morphological changes observed under microscopic examination. This suggests that DMEHE may interfere with critical cellular functions such as the cell cycle and apoptosis pathways .

Case Studies and Research Findings

- Cytotoxicity in Cancer Research : A study isolated DMEHE from Streptomyces sp., demonstrating its effectiveness against HepG2 and MCF-7 cell lines with minimal effects on normal cells. This highlights its potential for targeted cancer therapy .

- Pharmaceutical Applications : DMEHE is being explored for use in drug delivery systems due to its favorable chemical properties that allow it to function as a ligand in biochemical assays.

- Comparative Studies : Research comparing DMEHE with other bioactive compounds has shown that while it possesses significant cytotoxicity, its selective action on cancer cells presents an opportunity for developing less toxic anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.